Product packaging for Hexadecyl propionate(Cat. No.:CAS No. 6221-96-1)

Hexadecyl propionate

Cat. No.: B1594844
CAS No.: 6221-96-1
M. Wt: 298.5 g/mol
InChI Key: RSRQBSGZMPVCOI-UHFFFAOYSA-N
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Description

Hexadecyl propionate (CAS 6221-96-1) is a chemical compound with the molecular formula C19H38O2 and a molecular weight of 298.50 g/mol. This compound is of significant interest in several scientific research areas. In biochemical research, this compound has been identified as a weak inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme that plays a key role in the inflammatory cascade by breaking down palmitoylethanolamide (PEA), an endogenous fatty acid amide with analgesic and anti-inflammatory properties . By modulating this pathway, this compound serves as a valuable tool for studying inflammatory and neuropathic pain mechanisms. Furthermore, this compound is utilized in materials science for its properties as a long-chain ester. It has been employed in the formulation of surfactant-modified ethosomes to enhance the transdermal delivery of pharmaceuticals, as studied with testosterone propionate, demonstrating its utility in optimizing drug carrier systems . In ecology and entomology, this compound is recognized as a semiochemical, meaning it is involved in the chemical communication systems of certain species . Researchers use it to study insect behavior and develop non-toxic pest management strategies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H38O2 B1594844 Hexadecyl propionate CAS No. 6221-96-1

Properties

IUPAC Name

hexadecyl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19(20)4-2/h3-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRQBSGZMPVCOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80211273
Record name Hexadecyl propionate
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Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6221-96-1
Record name 1-Hexadecanol, 1-propanoate
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Record name Hexadecyl propionate
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Record name 1-Hexadecanol, propanoate
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Advanced Synthetic Methodologies for Hexadecyl Propionate

Homogeneous Esterification Approaches

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, offers several well-established routes for ester synthesis. These methods are often characterized by high reaction rates due to the excellent contact between the catalyst and substrates.

Acid-Catalyzed Esterification Mechanisms

The Fischer-Speier esterification is a classic and widely utilized method for producing esters, including hexadecyl propionate (B1217596), through the acid-catalyzed reaction of a carboxylic acid with an alcohol. acs.orgnih.govmdpi.com This reversible reaction requires a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), to proceed at a practical rate. acs.org

The mechanism involves several equilibrium steps. acs.orgrepec.org Initially, the carbonyl oxygen of propionic acid is protonated by the acid catalyst, which significantly enhances the electrophilicity of the carbonyl carbon. acs.org Subsequently, the nucleophilic oxygen of hexadecanol (B772) attacks this activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. acs.org A proton transfer then occurs from the hydroxyl group of the former alcohol to one of the original carboxyl hydroxyl groups, creating a good leaving group (water). repec.org The elimination of water and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product, hexadecyl propionate. acs.org To drive the equilibrium towards the product side, it is common practice to use an excess of one reactant, typically the alcohol, or to remove the water as it is formed, for instance, by using a Dean-Stark apparatus. repec.org

The efficiency of Fischer esterification is influenced by several factors, including temperature and the molar ratio of reactants and catalyst. For instance, in the esterification of propanoic acid with 1-propanol (B7761284) using sulfuric acid, increasing the temperature from 35°C to 65°C significantly accelerates the reaction rate. ceon.rsresearchgate.net A maximum yield of 96.9% for n-propyl propanoate was achieved at 65°C with a propanoic acid/1-propanol/H₂SO₄ molar ratio of 1/10/0.20 after 210 minutes. ceon.rsresearchgate.net

Table 1: Representative Conditions for Acid-Catalyzed Esterification of Propanoic Acid

Reactants Catalyst Molar Ratio (Acid:Alcohol:Catalyst) Temperature (°C) Time (min) Yield (%) Reference
Propanoic Acid, 1-Propanol H₂SO₄ 1:10:0.20 65 210 96.9 ceon.rs, researchgate.net

Acyl Chloride-Mediated Synthesis Pathways

An alternative and often more rapid method for synthesizing esters is the reaction of an alcohol with an acyl chloride, in this case, propanoyl chloride. nih.gov This reaction is typically faster and irreversible compared to Fischer esterification, as the chloride ion is an excellent leaving group. acs.org The reaction proceeds via a nucleophilic addition-elimination mechanism. Current time information in Bangalore, IN.researchgate.netnih.gov

The synthesis begins with the nucleophilic attack of the oxygen atom from hexadecanol on the electrophilic carbonyl carbon of propanoyl chloride. acs.orgCurrent time information in Bangalore, IN. This leads to the formation of a tetrahedral intermediate. Current time information in Bangalore, IN. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and eliminating a chloride ion. nih.gov A proton is then lost from the hydroxyl group, often facilitated by a non-nucleophilic base like pyridine, to yield this compound and hydrochloric acid (HCl). nih.gov The use of a base is crucial to neutralize the HCl byproduct, which can otherwise lead to side reactions. nih.gov This method is particularly useful for synthesizing esters from tertiary alcohols or phenols, which may be challenging to esterify under acidic conditions. Current time information in Bangalore, IN.

The reaction between propanoyl chloride and an alcohol is generally vigorous and exothermic. nih.gov For instance, the reaction with thymol (B1683141) requires gentle heating to initiate and is complete within minutes. youtube.com

Novel Catalytic Systems for Ester Formation

Research into more environmentally benign and efficient catalysts has led to the exploration of novel systems for esterification. Zinc(II) salts have emerged as effective and recyclable catalysts for the solvent-free esterification of fatty acids with long-chain alcohols. acs.orgacs.orgnih.govnih.gov A variety of zinc salts, including ZnCl₂, Zn(OAc)₂, and ZnO, have demonstrated high catalytic activity. acs.orgnih.govnih.gov

The catalytic activity is dependent on the nature of the counter-ion. acs.orgnih.govnih.gov Salts with poorly coordinating anions or basic Brønsted anions tend to be the most effective. acs.orgnih.govnih.gov For example, in the esterification of pelargonic acid with 2-ethylhexyl alcohol, yields greater than 94% were achieved within 4 hours using zinc oxide, acetate (B1210297), or carbonate as catalysts. nih.gov A key advantage of using catalysts like zinc oxide is the in-situ formation of zinc carboxylate, which is insoluble in the final ester product. acs.orgnih.govnih.gov This allows for easy recovery of the catalyst by simple filtration, combining the high efficiency of homogeneous catalysis with the practical benefits of heterogeneous catalyst recycling. acs.orgnih.govnih.gov

Table 2: Performance of Zinc(II) Catalysts in Fatty Acid Esterification

Fatty Acid Alcohol Catalyst (1 mol%) Temperature (°C) Time (h) Yield (%) Reference
Pelargonic Acid 2-Ethylhexyl Alcohol ZnO 170 4 >94 nih.gov
Pelargonic Acid 2-Ethylhexyl Alcohol Zn(OAc)₂ 170 4 >94 nih.gov

Heterogeneous Esterification and Biocatalytic Strategies

To overcome challenges associated with catalyst separation in homogeneous systems, heterogeneous catalysts and biocatalysts have been extensively investigated for ester production. These approaches offer advantages such as simplified product purification and catalyst reusability.

Solid Acid Catalysis in Propionate Production

Solid acid catalysts provide a green alternative to traditional liquid acids for esterification reactions. scispace.com These materials, which include ion-exchange resins, zeolites, and sulfated metal oxides, possess acidic sites on their surface that can catalyze the esterification of fatty acids. mdpi.comscispace.com Their solid nature facilitates easy separation from the reaction mixture, minimizing corrosion and environmental issues associated with homogeneous acid catalysts. mdpi.comscispace.com

Amberlyst-15, a sulfonic acid-based ion-exchange resin, has been widely studied for the esterification of various fatty acids. nih.govrepec.orgscispace.comaip.org It has been shown to be effective in converting free fatty acids in feedstocks like palm fatty acid distillate (PFAD) and Karanja oil into fatty acid methyl esters (FAME), achieving high yields. scispace.comaip.org For example, using Amberlyst-15 at 8% by weight of the substrate at 115°C for 3.5 hours resulted in a FAME yield of 98.58% from PFAD. aip.org However, the activity of such resins can be negatively impacted by the presence of water, a byproduct of the esterification reaction, which can poison the acid sites. repec.org Other solid acid catalysts, such as KSF/0 clay, have also demonstrated good activity, achieving over 70% conversion of stearic acid with ethanol (B145695) in just one hour at 150°C. researchgate.net

Enzymatic Transesterification for this compound and Analogs

Enzymatic catalysis, particularly using lipases, has garnered significant attention for the synthesis of esters under mild reaction conditions. Lipases are highly selective and can catalyze esterification and transesterification reactions, making them ideal for the production of high-value esters like this compound. researchgate.netnih.gov Immobilized lipases are particularly advantageous as they can be easily recovered and reused, enhancing the economic viability of the process. researchgate.net

Candida antarctica lipase (B570770) B (CALB), often used in its immobilized form as Novozym 435, is a highly efficient biocatalyst for the synthesis of wax esters. researchgate.netnih.gov It has been successfully employed in the solvent-free synthesis of cetyl oleate (B1233923) from oleic acid and cetyl alcohol, achieving a 98% conversion rate in 8 hours under optimized conditions (40°C, 10% lipase by mass of oleic acid). researchgate.net Similarly, high yields of cetyl octanoate (B1194180) (98%) were obtained using Novozym 435 in n-hexane. nih.gov

Transesterification, the conversion of one ester to another, is another viable enzymatic route. youtube.com For instance, ethyl propionate can be reacted with hexadecanol in the presence of an immobilized lipase to produce this compound. This approach avoids the co-production of water, which can simplify the process and improve yields. The synthesis of various esters has been demonstrated using immobilized Candida cylindracea lipase, with ethyl propionate being formed at a rate of 0.017 mol/h per gram of immobilized protein. nih.gov

Table 3: Enzymatic Synthesis of Wax Esters using Immobilized Lipases

Ester Product Reactants Enzyme Reaction System Temperature (°C) Time (h) Conversion/Yield (%) Reference
Cetyl Oleate Oleic Acid, Cetyl Alcohol Immobilized Candida sp. 99-125 Solvent-free 40 8 98 researchgate.net
Cetyl Octanoate Octanoic Acid, Cetyl Alcohol Novozym 435 n-Hexane 45-65 1-5 98 nih.gov
Lipase-Mediated Esterification Kinetics

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to create more environmentally benign and efficient processes. This involves the use of solvent-free conditions, maximizing atom economy, and utilizing renewable resources.

Solvent-Free Esterification Techniques

Solvent-free esterification is a key green chemistry approach that eliminates the need for potentially harmful and toxic organic solvents. nih.gov This not only reduces environmental impact but can also lead to improved reaction efficiency. numberanalytics.com

Several methods for solvent-free esterification have been developed:

High-Speed Ball-Milling (HSBM): This mechanochemical technique allows for the synthesis of esters at room temperature without solvents. nih.gov It has been shown to produce esters in good yields within a short reaction time. nih.gov

Surfactant-Combined Catalysts: Catalysts like dodecylbenzene (B1670861) sulfonic acid (DBSA) have been used to facilitate solvent-free esterifications at room temperature. This method has the advantage of not requiring any solvent or external energy input.

Heterogeneous Catalysts: Silica-supported boric acid has been used as a recyclable heterogeneous catalyst for the trans-esterification of β-keto esters under solvent-free conditions, resulting in high yields and purity. rsc.org

Direct Esterification with Metal Catalysts: Simple and low-toxic Zn(II) salts have been used as catalysts for the direct esterification of acids and alcohols under solvent-free conditions at elevated temperatures, achieving high product yields. researchgate.net

Lipase-Catalyzed Solvent-Free Systems: Immobilized lipases can be used in solvent-free systems for ester synthesis. google.com For example, a high conversion of butyric acid to butyl butyrate (B1204436) was achieved in a solvent-free system using an immobilized lipase. google.com

Atom Economy and Waste Minimization in Propionate Synthesis

Atom economy, a concept developed by Barry Trost, is a fundamental principle of green chemistry that focuses on maximizing the incorporation of all atoms from the reactants into the final desired product. numberanalytics.comepa.gov A high atom economy signifies an efficient reaction with minimal waste generation. numberanalytics.comwikipedia.org This is distinct from reaction yield, as a high-yielding process can still produce significant byproducts. wikipedia.org

The goal of atom economy is to design reactions where the atoms in the starting materials end up in the product rather than in the waste stream. acs.org This can be achieved through strategies such as:

Using catalytic reactions: Catalysts reduce the amount of reactants needed, thereby improving atom economy. numberanalytics.com

Optimizing reaction conditions: Careful control of temperature, pressure, and solvent (or lack thereof) can minimize waste. numberanalytics.com

Choosing appropriate reactants: Selecting highly reactive and selective reactants helps to reduce waste. numberanalytics.com

Addition and rearrangement reactions are characteristically high in atom economy, while substitution and elimination reactions tend to be less so. acs.org The synthesis of esters through direct esterification is an example of a reaction with high atom economy, as the only byproduct is water.

Utilization of Renewable Feedstocks for Ester Production

The use of renewable feedstocks is a cornerstone of sustainable chemical production, aiming to reduce reliance on non-renewable fossil resources. epa.govfrontiersin.org For ester production, this involves sourcing alcohols and carboxylic acids from biomass.

Renewable feedstocks for chemical production can include:

Non-food lignocellulosic biomass: This includes materials like wood, forestry residues, and agricultural residues such as straw. fuelseurope.eu These can be pretreated and hydrolyzed to produce sugars like glucose, xylose, and arabinose, which can then be fermented to produce alcohols or carboxylic acids. frontiersin.org

Waste materials: Industrial waste, waste cooking oils, and animal fats are valuable feedstocks for producing biofuels and chemicals. fuelseurope.euiea.org

Renewable electricity and CO2: E-fuels can be produced from green hydrogen, generated via water electrolysis using renewable electricity, and captured carbon dioxide. fuelseurope.eu

Technologies like HydroFlex™ allow for the conversion of a wide range of renewable feedstocks, including tall oil, used cooking oil, animal fats, and vegetable oils, into high-quality fuels and chemicals. topsoe.com The development of microbial fermentation processes using engineered microorganisms like Corynebacterium glutamicum enables the conversion of non-food carbon sources into valuable chemicals. frontiersin.org While challenges remain in the large-scale application of these feedstocks, they represent a significant potential for a more sustainable chemical industry. frontiersin.org

Biological Interactions and Biochemical Mechanisms of Hexadecyl Propionate

Cellular and Molecular Interactions of Long-Chain Esters

Long-chain esters, due to their amphipathic nature—possessing both a hydrophobic long hydrocarbon chain and a more polar ester group—exhibit significant interactions with cellular components, particularly lipid structures and proteins. ontosight.airesearchgate.net

Long-chain esters like hexadecyl propionate (B1217596) are lipophilic and primarily interact with lipid-based structures within the cell. ontosight.ai Their long hydrocarbon tails allow them to intercalate into the hydrophobic core of cellular membranes, which can modulate membrane fluidity and permeability. ontosight.airesearchgate.net This interaction is fundamental to their biological activity, as changes in membrane properties can affect the function of embedded proteins and transport processes across the membrane.

Lipid droplets (LDs), organelles responsible for storing neutral lipids like triacylglycerols and sterol esters, serve as hubs for lipid metabolism. nih.govmdpi.com Long-chain esters can be incorporated into LDs, sequestering them from the aqueous cytosol. nih.gov This storage is not merely passive; LDs are dynamic organelles that interact with the endoplasmic reticulum, mitochondria, and lysosomes to regulate the trafficking and utilization of lipids and energy. nih.govmdpi.com The surface of LDs is a unique monolayer of phospholipids, which presents a distinct interface for proteins and other amphipathic molecules, differing from the bilayer of other cellular membranes. nih.govmdpi.com

Acyl esters, particularly long-chain acyl-CoA esters, are recognized as important allosteric regulators of several enzymes, playing a central role in metabolism. wikipedia.orgcapes.gov.br These molecules can bind to enzymes and alter their activity. For instance, long-chain acyl-CoA esters can allosterically inhibit acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. mcmaster.canih.gov This inhibition reduces the production of malonyl-CoA, which in turn relieves the inhibition of carnitine palmitoyl-transferase 1 (CPT1), promoting the transport of fatty acids into the mitochondria for β-oxidation. ontosight.aimcmaster.ca

Furthermore, recent studies have identified long-chain fatty acyl-CoA esters as direct endogenous activators of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. mcmaster.caresearchgate.net Specifically, acyl chains between C12 and C18 are effective at activating AMPK β1-containing isoforms, which promotes fatty acid oxidation. nih.govresearchgate.net This regulation occurs at an allosteric site, demonstrating a sophisticated mechanism where the products of fatty acid activation can directly influence the central energy-regulating kinase to match substrate use with availability. nih.govacu.edu.au Other enzymes, such as glucokinase and acyl-CoA wax alcohol acyltransferase 2 (AWAT2), are also modulated by acyl esters, highlighting the broad impact of these molecules on cellular metabolism. capes.gov.brnih.gov

Interaction with Cellular Membranes and Lipid Droplets

Investigating Biological Activities of Hexadecyl Propionate Analogs

While specific research on this compound is limited, studies on its analogs—other long-chain fatty acid esters—provide significant insights into its potential biological activities, including antimicrobial and cytotoxic effects.

Long-chain fatty acids and their esters have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. nih.govcabidigitallibrary.orgjocpr.com The mechanism is often attributed to the amphipathic nature of these molecules, which allows them to insert into and disrupt the bacterial cell membrane, creating pores and causing leakage of cellular contents. researchgate.net

Studies have shown that the effectiveness of these compounds can depend on the chain length and degree of saturation. For example, medium- and long-chain fatty acids show greater antimicrobial activity than short-chain ones. nih.gov Methyl esters of fatty acids, such as palmitic acid methyl ester, have been found to possess considerable antimicrobial properties. europeanreview.org One study on various fatty acid methyl esters against oral pathogens found that several, including those of linoleic and palmitoleic acid, exhibited 90–100% inhibition of Streptococcus mutans at a concentration of 25 μg/mL. nih.gov The antimicrobial efficacy of fatty acid esters makes them promising candidates for applications in oral hygiene and as alternative antibacterial agents. jocpr.comresearchgate.net

Table 1: Antimicrobial Activity of Select Fatty Acid Methyl Esters (Analogs) Against S. mutans

Compound Concentration (μg/mL) Percent Inhibition (%) Source
Linoleic Acid Methyl Ester (LA-ME) 25 90–100 nih.gov
Palmitoleic Acid Methyl Ester (PA-ME) 25 90–100 nih.gov
γ-Linolenic Acid Methyl Ester (GLA-ME) 25 90–100 nih.gov

A growing body of research indicates that various long-chain esters possess cytotoxic activity against cancer cell lines. franciscoploulab.eu The lipophilic nature of the long alkyl chain is thought to enhance the ability of these compounds to cross cellular membranes, potentially increasing their pharmacological effectiveness. researchgate.net

For instance, long-chain alkyl esters of hydroxycinnamic acids have been shown to be selectively effective against human lymphoblastic leukemia cells. acs.org Specifically, the tetradecyl (C14) and hexadecyl (C16) esters of p-coumaric acid displayed potent cytotoxicity, with IC50 values of 0.123 µM and 0.301 µM, respectively, against MOLT-4 cells. acs.org These compounds were found to induce apoptosis by activating caspase-3. acs.org Similarly, fatty acid esters of phloridzin and lupeol (B1675499) have demonstrated significant, dose-dependent cytotoxic effects against various cancer cell lines, including those for liver, breast, and colon cancer. researchgate.net These esters often show greater potency than their parent compounds, suggesting that the esterification with a long fatty acid chain is a key structural feature for enhancing anticancer activity. mdpi.com

Table 2: Cytotoxic Activity of Select Long-Chain Esters (Analogs) on Cancer Cell Lines

Compound Cell Line IC50 / EC50 (µM) Source
Tetradecyl p-coumarate MOLT-4 (Leukemia) 0.123 acs.org
Hexadecyl p-coumarate MOLT-4 (Leukemia) 0.301 acs.org
DHA ester of phloridzin HepG2 (Liver Cancer) 26.8
Oleic acid ester of phloridzin HepG2 (Liver Cancer) 31.5
Lupeol tricosanoate MCF-7 (Breast Cancer) 9.4 µg/mL researchgate.net

Fatty acyl-CoA esters, formed by the activation of fatty acids, are central intermediates in lipid metabolism and powerful signaling molecules. nih.govresearchgate.net They are not only substrates for energy production through β-oxidation and for the synthesis of complex lipids but also act as regulators of these pathways. ontosight.aiwikipedia.org The intracellular concentration of free, unbound acyl-CoA esters is tightly controlled, typically remaining in the low nanomolar range to prevent detergent-like effects on membranes. nih.gov This control is managed by acyl-CoA-binding proteins (ACBPs), which buffer and transport these molecules. nih.govresearchgate.net

Fatty acyl-CoA esters regulate key metabolic enzymes. As mentioned, they inhibit acetyl-CoA carboxylase (ACC) and activate AMP-activated protein kinase (AMPK), creating a feed-forward loop that promotes their own oxidation when in high supply. mcmaster.canih.gov They also serve as substrates for carnitine palmitoyltransferase I (CPT1), the rate-limiting enzyme for mitochondrial fatty acid import. ontosight.aiwikipedia.org Beyond energy metabolism, these esters are involved in glycerolipid and glycerophospholipid biosynthesis, cellular differentiation, and gene expression, acting as ligands for transcription factors. nih.govresearchgate.net Their ability to modulate ion channels, such as ATP-sensitive K+ (KATP) channels in the heart, further illustrates their diverse regulatory roles, directly linking fatty acid metabolism to cellular function. ahajournals.org

Antitumor and Cytotoxic Effects of Long-Chain Esters

Structure-Activity Relationship Studies in Biological Systems

Structure-activity relationship (SAR) studies are fundamental in understanding how the chemical structure of a compound influences its biological effects. For this compound, these analyses focus on how specific molecular features, such as the length of its alkyl chain and the nature of its ester bond, dictate its interactions within biological systems. SAR provides a framework for predicting the biological activity of related molecules and for designing new compounds with desired properties. ontosight.aicreative-proteomics.com The underlying principle is that similar molecules are likely to exhibit similar activities, making the definition of molecular similarity crucial for these studies. creative-proteomics.com

Impact of Alkyl Chain Length on Biological Efficacy

The length of the alkyl chain in a homologous series of esters is a critical determinant of their physicochemical properties and, consequently, their biological efficacy. This variation in chain length can affect properties like hydrophobicity, steric hindrance, and solubility, which in turn influences how the molecule interacts with biological membranes and enzymes. researchgate.net

Research on various ester compounds demonstrates a clear correlation between alkyl chain length and biological activity. For instance, in a series of herbicidal ionic liquids based on 2-(2,4-dichlorophenoxy)propionate, derivatives with longer alkyl chains, specifically dodecyl and octadecyl groups, exhibited the highest herbicidal efficacy against selected weeds. researchgate.net This increased activity is often linked to greater hydrophobicity as the nonpolar chain lengthens. researchgate.net Similarly, studies on the translocation of rhodamine B n-alkyl esters across lipid bilayer membranes showed that the rate of translocation increased as the hydrocarbon chain of the ester was lengthened from ethyl to octadecyl. nih.gov This suggests that longer alkyl chains facilitate more efficient passage through cellular barriers.

In the context of enzymatic reactions, the alkyl chain length of both the alcohol and carboxylic acid components can significantly influence reaction rates. rsc.org For example, the catalytic esterification of carboxylic acids with alcohols is inversely proportional to the alkyl chain length of both reactants. rsc.org This is attributed to a combination of steric and electronic effects. rsc.org Conversely, for some enzymes like the juvenile hormone esterase (JHE) in insects, a long alkyl chain on the acid component of the ester is preferred for hydrolysis, highlighting the specificity of enzyme-active sites. nih.gov The stability of drug esters in the presence of biological enzymes can also be modulated by altering the carbon chain length of the ester moiety. nih.gov For example, the in vivo half-life of testosterone (B1683101) esters can be significantly extended by increasing the length of the alkyl chain, from a propionate ester (short-acting) to an undecanoate ester (long-acting). nih.gov

Table 1: Influence of Alkyl Chain Length on Biological and Chemical Effects of Esters

Compound Series/SystemObservationImpact of Increasing Alkyl Chain LengthReference(s)
Herbicidal Ionic Liquids (dichlorprop-based)Herbicidal activity against weeds.Increased efficacy; dodecyl and octadecyl groups were most effective. researchgate.net
Rhodamine B n-Alkyl EstersTranslocation rate across lipid membranes.Increased rate of translocation. nih.gov
Carboxylic Acid & Alcohol EsterificationCatalytic reaction rate.Decreased turnover frequency (rate). rsc.org
Oxprenolol EstersStability in the presence of biological enzymes.Altered stability, allowing for modulation of prodrug activation. nih.gov
Testosterone EstersIn vivo half-life.Increased half-life. nih.gov
3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate EstersSolubility in non-polar matrices.Increased solubility (e.g., octyl vs. methyl esters in polyethylene).

Role of Ester Linkage in Biochemical Interactions

The ester linkage is a crucial functional group in a vast array of biologically important molecules, including fats, oils, waxes, and pheromones. openstax.orgfiveable.me This bond, formed between a carboxylic acid and an alcohol, is central to the biological function and metabolism of these compounds. fiveable.me The hydrolysis of the ester linkage is a key biochemical reaction, often catalyzed by enzymes called esterases, which breaks the molecule into its constituent acid and alcohol. openstax.orgfrontiersin.org

In biological systems, the ester linkage is susceptible to hydrolysis, a process that can be catalyzed by acids, bases, or enzymes. nih.govopenstax.org This reaction, known as saponification in basic conditions, typically proceeds via a nucleophilic acyl substitution pathway, involving the cleavage of the bond between the carbonyl carbon and the oxygen of the alcohol moiety (the C–OR′ bond). openstax.org The stability of this linkage is a critical factor; for instance, in drug design, esters are often used as prodrugs to improve bioavailability, with the active drug being released upon enzymatic hydrolysis of the ester bond within the body. nih.govontosight.ai

The interaction of ester-containing compounds with specific enzymes is highly relevant to their biological mechanism. In insects, for example, esterases play a vital role in processing chemical signals. Pheromone-degrading esterases in the antennae of moths are responsible for the rapid hydrolysis of acetate (B1210297) ester pheromones, a crucial step for maintaining the sensitivity of the olfactory system. frontiersin.org The reaction mechanism involves a catalytic triad (B1167595) (typically Ser-His-Glu) where the serine residue performs a nucleophilic attack on the carbonyl carbon of the ester. frontiersin.org Similarly, juvenile hormone esterase (JHE) is critical for regulating insect development by metabolizing the methyl ester of juvenile hormone. nih.gov The efficiency of this hydrolysis can be influenced by the structure of the ester, with a preference for esters formed from small alcohols like methanol (B129727) or ethanol (B145695). nih.gov The presence and activity of such esterases can determine the potency and duration of action of ester compounds like this compound in specific biological contexts.

Table 2: Function and Significance of the Ester Linkage in Biological Molecules

Biological ContextMolecule Type / ExampleRole of Ester LinkageBiochemical MechanismReference(s)
Energy Storage & MetabolismFats and Oils (Triglycerides)Forms the fundamental structure, allowing for efficient energy storage.Hydrolysis (lipolysis) by lipases releases fatty acids for energy. fiveable.me
Drug DeliveryProdrugs (e.g., Oxprenolol esters)Masks functional groups to improve properties like membrane penetration.Enzymatic hydrolysis in target tissues releases the active drug. nih.govontosight.ai
Insect DevelopmentJuvenile Hormone (JH)The methyl ester is the active form of the hormone.Hydrolysis by Juvenile Hormone Esterase (JHE) inactivates the hormone, regulating development. nih.gov
Insect CommunicationAcetate Ester PheromonesThe ester is the active signaling molecule.Degradation by Pheromone-Degrading Esterases (PDEs) in antennae clears the signal. frontiersin.org
Protective CoatingsWaxesProvides a water-repellent protective layer on plant and animal surfaces.The long-chain ester structure creates a hydrophobic barrier. fiveable.me
Antioxidant ActivityDHEA 3-propionateThe propionate ester enhances the antioxidant and cytoprotective properties of the parent steroid.The specific mechanism involves reducing reactive oxygen species. researcher.life

Advanced Analytical and Spectroscopic Characterization of Hexadecyl Propionate

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the atomic and molecular structure of hexadecyl propionate (B1217596) by measuring its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For esters like hexadecyl propionate, both ¹H and ¹³C NMR are invaluable for structural confirmation.

Proton NMR (¹H NMR) provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the analysis of esters, specific chemical shifts are indicative of protons in different parts of the ester functional group and the associated alkyl chains. For this compound, the characteristic signals in the ¹H NMR spectrum confirm the presence of the hexadecyl and propionyl moieties. scielo.brscispace.com

Key proton signals for this compound typically include:

A triplet corresponding to the terminal methyl group (CH₃) of the long hexadecyl chain.

A large, complex multiplet for the methylene (B1212753) groups (-(CH₂)₁₄-) of the hexadecyl chain.

A triplet for the methylene group adjacent to the ester oxygen (-O-CH₂-).

A quartet for the methylene group of the propionyl group (-CH₂-CH₃).

A triplet for the terminal methyl group of the propionyl group (-CH₂-CH₃). scispace.com

Table 1: Representative ¹H NMR Chemical Shifts for this compound

Protons Chemical Shift (δ, ppm) Multiplicity
Propionyl CH₃ ~1.15 Triplet
Propionyl CH₂ ~2.27 Quartet
Hexadecyl (CH₂)₁₄ ~1.25 Multiplet
Hexadecyl -O-CH₂- ~4.05 Triplet
Hexadecyl CH₃ ~0.88 Triplet

Note: Specific chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used. scispace.comscielo.br

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The most characteristic signal in the ¹³C NMR spectrum of an ester is the carbonyl carbon (C=O), which appears significantly downfield. The carbons of the alkyl chains appear in the upfield region of the spectrum. scispace.comgoogle.com

Table 2: Representative ¹³C NMR Chemical Shifts for this compound

Carbon Atom Chemical Shift (δ, ppm)
Carbonyl (C=O) ~174
Hexadecyl -O-CH₂- ~64
Propionyl -CH₂- ~28
Hexadecyl Alkyl Chain ~22-32
Propionyl CH₃ ~9
Hexadecyl Terminal CH₃ ~14

Note: Chemical shifts are approximate and can be influenced by experimental conditions. scispace.comscielo.brgoogle.com

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum is characterized by strong absorption bands that confirm the presence of the ester group and the long hydrocarbon chain. scispace.comscielo.br

The most prominent absorption band in the FT-IR spectrum of this compound is the C=O stretching vibration of the ester functional group, which typically appears in the region of 1730-1750 cm⁻¹. Other significant absorptions include the C-O stretching vibrations and the C-H stretching and bending vibrations of the alkyl chains. scispace.comscielo.br

Table 3: Key FT-IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Description
C=O (Ester) ~1735 Strong, sharp absorption
C-O (Ester) ~1170-1250 Stretching vibrations
C-H (Alkyl) ~2850-2960 Stretching vibrations
C-H (Alkyl) ~1375-1465 Bending vibrations

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns. When this compound is analyzed by MS, the molecule is ionized and then fragmented. The resulting mass-to-charge ratios of the fragments are detected. researchgate.netucl.ac.be

The molecular ion peak [M]⁺, corresponding to the intact molecule, can be observed, confirming the molecular weight of this compound. Characteristic fragmentation patterns for esters often involve cleavage at the C-O bonds adjacent to the carbonyl group, leading to the formation of specific acylium ions and alkoxide-related fragments. This fragmentation provides further evidence for the ester structure. researchgate.netucl.ac.be

1H NMR Applications in Ester Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.

Gas chromatography, particularly when coupled with a flame ionization detector (GC-FID), is a standard method for the analysis and quantification of fatty acid esters like this compound. scielo.br In biodiesel analysis, for example, this compound is sometimes used as an internal standard for the quantification of other fatty acid methyl esters. scielo.br The compound's volatility allows it to be readily analyzed by GC.

High-performance liquid chromatography (HPLC) can also be utilized for the purification and analysis of this compound, especially in cases where the compound is part of a complex, less volatile mixture or when derivatization for GC is not desirable. google.com

Gas Chromatography (GC) for Purity and Compositional Analysis

Gas chromatography (GC) is a cornerstone technique for assessing the purity and compositional makeup of volatile and semi-volatile compounds like this compound. thermofisher.com When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC offers high resolution and sensitivity.

In a typical GC analysis, the sample is vaporized and separated into its components within a capillary column. thermofisher.com The retention time, the time it takes for a compound to travel through the column, is a key identifier. For this compound, its elution time would be compared against a known standard to confirm its identity. The peak area in the resulting chromatogram is proportional to the concentration of the compound, allowing for quantification of purity. kelid1.ir

A study on the determination of fatty acid methyl esters (FAMEs) in biodiesel demonstrated the utility of using a long-chain ester, hexadecyl acetate (B1210297) (an isomer of this compound), as an internal standard. scielo.br This approach improves accuracy and precision by correcting for variations in injection volume and detector response. Similarly, this compound itself has been used as an internal standard in the GC analysis of biodiesel. researchgate.net The selection of an appropriate internal standard that does not co-elute with other components is crucial for accurate quantification. scielo.br

GC-MS analysis provides further structural information. The mass spectrometer fragments the eluting compounds into characteristic ions, generating a mass spectrum that serves as a molecular fingerprint, confirming the identity of this compound and any impurities present. csic.esresearchgate.net

Table 1: Illustrative GC Parameters for Long-Chain Ester Analysis

Parameter Value
Column Capillary column (e.g., DB-WAX, HP-5MS)
Injector Temperature 250 °C
Oven Program Initial temp 120°C, ramp to 300°C
Carrier Gas Helium or Hydrogen
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Injection Mode Split/Splitless

Note: These are example parameters and would need to be optimized for the specific analysis of this compound.

Liquid Chromatography (LC) for Complex Mixture Analysis

For the analysis of complex mixtures containing this compound, particularly in cosmetic or food matrices, Liquid Chromatography (LC) is an invaluable tool. researchgate.netbioanalysis-zone.com Unlike GC, LC is suitable for non-volatile and thermally sensitive compounds. High-Performance Liquid Chromatography (HPLC) is a widely used form of LC. mdpi.comresearchgate.net

Reversed-phase HPLC, often employing a C18 column, is a common method for separating lipids and esters. nih.govaocs.org In this technique, a non-polar stationary phase (the C18 column) is used with a polar mobile phase. Compounds are separated based on their hydrophobicity; more non-polar compounds like this compound will have longer retention times. The mobile phase composition, often a gradient of solvents like acetonitrile (B52724) and water, can be adjusted to achieve optimal separation. nih.govaocs.org

Detection in LC can be achieved through various means, including UV-Vis detectors (if the molecule has a chromophore), Refractive Index (RI) detectors, or Evaporative Light Scattering Detectors (ELSD). nih.govresearchgate.net For more detailed analysis, LC can be coupled with Mass Spectrometry (LC-MS), which provides both separation and mass information, aiding in the identification and quantification of components in complex samples. bioanalysis-zone.comcosmeticsandtoiletries.comnih.gov

Table 2: Example HPLC Conditions for Long-Chain Ester Separation

Parameter Value
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Detector ELSD or MS
Column Temperature 40 °C

Note: These are example parameters and would need to be optimized for the specific analysis of this compound.

Other Quantitative and Qualitative Analytical Methods

Beyond chromatography, other analytical techniques provide valuable information about the chemical properties of this compound.

Titration and Ion Exchange Methods for Ester Group Quantification

Titration methods are classical chemical techniques used to quantify the amount of a specific functional group. To determine the ester content of this compound, a saponification reaction is employed. pharmaguideline.comwaxpedia.orgwikipedia.org This involves hydrolyzing the ester with a known excess amount of a strong base, such as ethanolic potassium hydroxide (B78521), typically with heating. pharmaguideline.comwaxpedia.org The unreacted base is then back-titrated with a standardized acid. bostonapothecary.com The difference between the initial amount of base and the amount remaining after saponification allows for the calculation of the saponification value, which is the number of milligrams of potassium hydroxide required to saponify one gram of the substance. pharmaguideline.comwaxpedia.orgwikipedia.org This value is inversely proportional to the average molecular weight of the ester. wikipedia.org

Ion-exchange chromatography can also be utilized for the analysis of fatty acids, which can be liberated from esters like this compound through hydrolysis. diva-portal.orgacs.org In this method, charged molecules are separated based on their interaction with a charged stationary phase. aocs.orgnih.gov For instance, the resulting propionic acid and hexadecanol (B772) from the hydrolysis of this compound could be separated and quantified using appropriate ion-exchange columns and detectors. customs.go.jp

Thermal Analysis Techniques (DSC, TGA)

Thermal analysis techniques provide information on the physical and chemical properties of a material as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. malvernpanalytical.comwikipedia.org This technique is used to determine thermal transitions such as melting point, crystallization temperature, and glass transition temperature. wikipedia.orgpressbooks.pub For a crystalline solid like this compound, a DSC thermogram would show an endothermic peak corresponding to its melting point, providing a measure of its purity and thermal stability. jlu.edu.cnresearchgate.net The enthalpy of fusion can also be determined from the peak area.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. mdpi.com This technique is used to evaluate the thermal stability and decomposition profile of a substance. mdpi.comresearchgate.net As this compound is heated in a TGA instrument, its mass will remain stable until it reaches its decomposition temperature, at which point a loss of mass will be observed. epa.gov Studies on long-chain esters have shown that they are generally thermally stable up to around 200°C. mdpi.com The decomposition of esters can occur in one or more stages, depending on the atmosphere (inert or oxidative). mdpi.com For instance, under inert conditions, the primary decomposition stage is often associated with the breaking of the ester bond. mdpi.com

Table 3: Summary of Thermal Properties of Long-Chain Esters

Thermal Property Typical Observation Significance
Melting Point (DSC) Sharp endothermic peak Indicator of purity and identity
Decomposition Temperature (TGA) Onset of mass loss Defines the upper limit of thermal stability

| Heat of Fusion (DSC) | Area under the melting peak | Energy required to melt the substance |

By employing this comprehensive suite of analytical and spectroscopic techniques, a detailed and accurate characterization of this compound can be achieved, ensuring its quality and suitability for its intended applications.

Computational Chemistry and Theoretical Studies on Hexadecyl Propionate

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD provides detailed information about the conformational changes and intermolecular interactions that govern the macroscopic properties of materials. nih.govrsc.org These simulations are particularly useful for understanding the behavior of long-chain esters like hexadecyl propionate (B1217596) in condensed phases.

In the context of hexadecyl propionate, MD simulations can model how individual molecules interact with each other in a liquid or solid state. These interactions are governed by non-covalent forces, such as van der Waals forces and electrostatic interactions, which are critical for properties like viscosity and aggregation. rsc.orgresearchgate.net For example, simulations can reveal how the long hexadecyl chains pack together and how the polar propionate groups orient themselves. This provides insight into the formation of aggregates or micelles in solution. rsc.org MD is also a powerful tool for studying interactions with other molecules, such as solvents or additives, which is crucial for formulation science. dovepress.comwhiterose.ac.uk

Table 2: Representative Intermolecular Interaction Energies from MD Simulations This table shows typical energy contributions for a molecule like this compound interacting with itself and a common solvent, as would be determined by MD simulations.

Interacting PairInteraction TypeTypical Interaction Energy (kcal/mol)
This compound - this compoundVan der Waals-5 to -15
This compound - this compoundElectrostatic (Ester Group)-2 to -5
This compound - Toluene (Solvent)Van der Waals-4 to -10
This compound - Water (Solvent)Hydrogen Bonding (with Ester Oxygen)-3 to -6

Modeling of Esterification and Hydrolysis Mechanisms

The synthesis (esterification) and breakdown (hydrolysis) of esters are fundamental reactions in organic chemistry. ucoz.comresearchgate.net this compound can serve as a model compound for studying these transformations. Computational modeling provides a molecular-level view of the reaction mechanisms, which are often classified by the site of bond cleavage (acyl-oxygen or alkyl-oxygen) and the type of catalysis (acid or base). ucoz.com

The most common mechanism for both acid-catalyzed esterification and hydrolysis is the bimolecular acyl-oxygen cleavage pathway (AAC2). ucoz.com In this mechanism, a tetrahedral intermediate is formed. For base-catalyzed hydrolysis, the corresponding mechanism is the BAC2 pathway. ucoz.com Quantum mechanical calculations can be used to model these stepwise processes, determining the structure and energy of the tetrahedral intermediate and the associated transition states. ic.ac.uk This allows for a detailed understanding of why, for example, sterically hindered esters are more difficult to hydrolyze. ucoz.com Modeling can also explore less common pathways, such as those involving alkyl-oxygen cleavage (AAL1 or BAL1). ic.ac.uk

Catalysts accelerate chemical reactions by providing an alternative reaction pathway with a lower activation energy. mdpi.com Computational models are essential for understanding how catalysts function at the molecular level in ester transformations. nih.gov For the acid-catalyzed hydrolysis or esterification of this compound, models can show how a proton activates the carbonyl group, making it more susceptible to nucleophilic attack by water or an alcohol. ucoz.com

Similarly, in base-catalyzed hydrolysis (saponification), modeling can illustrate how the hydroxide (B78521) ion, a strong nucleophile, attacks the carbonyl carbon. ucoz.com Beyond simple acid/base catalysis, computational studies can investigate the role of metal catalysts, such as copper or palladium complexes, in ester transformations. nih.govrsc.org These studies can elucidate the structure of the catalyst-substrate complex, identify the active catalytic species, and map the entire catalytic cycle, including steps like oxidative addition and reductive elimination. umn.edu Understanding these catalytic effects is crucial for designing more efficient and selective industrial processes. rsc.org

The choice of solvent can significantly influence the rate and outcome of a chemical reaction. whiterose.ac.uknih.gov Solvents can stabilize or destabilize reactants, products, and transition states to different extents, thereby altering the reaction's energy profile. weebly.com Computational chemistry models can account for these solvent effects, providing a more accurate picture of reactions in solution.

For the hydrolysis or esterification of this compound, models can incorporate solvent effects either explicitly (by including individual solvent molecules in the simulation) or implicitly (by representing the solvent as a continuous medium with a specific dielectric constant). hi.isresearchgate.net For example, polar solvents can stabilize charged intermediates and transition states that often occur in acid- or base-catalyzed ester hydrolysis, thereby accelerating the reaction. whiterose.ac.uk A study on methyl propionate hydrolysis showed that the presence of water as a solvent can facilitate certain reaction pathways by stabilizing key intermediates through hydrogen bonding. researchgate.net By calculating reaction energetics in different solvents, computational models can help predict the optimal solvent for a desired transformation, reducing the need for extensive experimental screening. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.